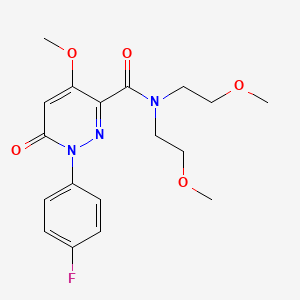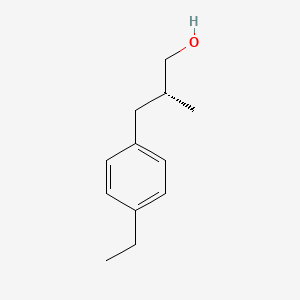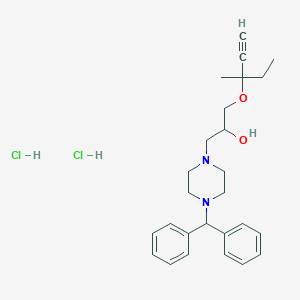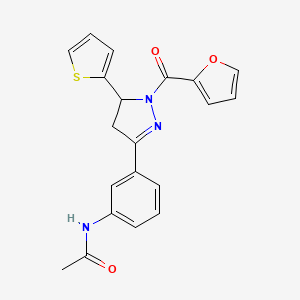
1-(4-(1,3-二氧代异吲哚啉-2-基)丁基)-1,3-二对甲苯基脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “4-(1,3-Dioxoisoindolin-2-yl)butanoic acid” is related to your query . It has a CAS Number of 3130-75-4 and a molecular weight of 233.22 . It’s a solid at room temperature .
Synthesis Analysis
A related compound, “2-bromo-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid”, was synthesized by heating it with SOCl2 to reflux for 2 hours. Br2 was added slowly during 4 hours while heating was continued .
Molecular Structure Analysis
The InChI Code for “4-(1,3-Dioxoisoindolin-2-yl)butanoic acid” is 1S/C12H11NO4/c14-10(15)6-3-7-13-11(16)8-4-1-2-5-9(8)12(13)17/h1-2,4-5H,3,6-7H2,(H,14,15) .
Physical And Chemical Properties Analysis
The compound “4-(1,3-Dioxoisoindolin-2-yl)butanoic acid” is a solid at room temperature .
作用机制
Target of Action
It is known that compounds with an isoindoline nucleus, such as 1-(4-(1,3-dioxoisoindolin-2-yl)butyl)-1,3-di-p-tolylurea, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
The presence of the isoindoline nucleus and carbonyl groups at positions 1 and 3 in the compound structure may play a crucial role in its interactions with target proteins .
Biochemical Pathways
Compounds with similar structures have been found to have diverse biological activities, suggesting that they may affect a variety of biochemical pathways .
Result of Action
Compounds with similar structures have been found to have diverse biological activities, suggesting that they may have a variety of molecular and cellular effects .
实验室实验的优点和局限性
1-(4-(1,3-Dioxoisoindolin-2-yl)butyl)-1,3-di-p-tolylurea has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, making it readily available for research purposes. Another advantage is that it has low toxicity towards non-target organisms, making it a safer alternative to traditional herbicides. However, one limitation is that the mechanism of action is not fully understood, making it difficult to optimize its efficacy. Another limitation is that it may have limited solubility in certain solvents, making it difficult to use in certain experiments.
未来方向
There are several future directions for research on 1-(4-(1,3-Dioxoisoindolin-2-yl)butyl)-1,3-di-p-tolylurea. One direction is to further investigate its potential applications in the field of medicine. Studies could focus on optimizing its efficacy as an anticancer agent and investigating its potential use in combination with other drugs. Another direction is to further investigate its potential applications in the field of agriculture. Studies could focus on optimizing its efficacy as a herbicide and investigating its potential use in combination with other herbicides. Finally, studies could focus on further understanding the mechanism of action of 1-(4-(1,3-Dioxoisoindolin-2-yl)butyl)-1,3-di-p-tolylurea, which could lead to the development of more effective derivatives.
合成方法
The synthesis of 1-(4-(1,3-Dioxoisoindolin-2-yl)butyl)-1,3-di-p-tolylurea involves the reaction of 1,3-di-p-tolylurea with 4-(1,3-dioxoisoindolin-2-yl)butyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent such as dichloromethane. The resulting product is then purified by column chromatography to obtain pure 1-(4-(1,3-Dioxoisoindolin-2-yl)butyl)-1,3-di-p-tolylurea.
科学研究应用
医药合成
N-异吲哚啉-1,3-二酮衍生物作为潜在的治疗剂展现出巨大潜力。研究人员运用各种创新方法探索了它们的合成。 例如,一种常见的方法是芳香伯胺与马来酸酐衍生物的缩合反应,从而形成N-异吲哚啉-1,3-二酮骨架 。这些化合物由于其独特的结构和反应活性,可以作为新型药物的构建模块。
有机合成
研究人员将N-异吲哚啉-1,3-二酮衍生物用作有机合成中的多功能中间体。它们的反应活性允许构建复杂的分子。例如,Wan等人利用邻苯二甲酸或酸酐与胺合成异吲哚啉-1,3-二酮,取得中等至优异的收率 。
安全和危害
属性
IUPAC Name |
1-[4-(1,3-dioxoisoindol-2-yl)butyl]-1,3-bis(4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O3/c1-19-9-13-21(14-10-19)28-27(33)29(22-15-11-20(2)12-16-22)17-5-6-18-30-25(31)23-7-3-4-8-24(23)26(30)32/h3-4,7-16H,5-6,17-18H2,1-2H3,(H,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAOFSWAOJRANOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N(CCCCN2C(=O)C3=CC=CC=C3C2=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(((5-Fluoro-2-methylphenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2553319.png)

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2553322.png)
![1-[(2-chlorobenzyl)oxy]-2-(3-chlorophenyl)-6-nitro-1H-1,3-benzimidazole](/img/structure/B2553323.png)
![5-Methyl-2-pentanamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2553324.png)



![6-Methyl-2-(3-(phenylsulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2553335.png)

![4-Chloro-2-{[(1-cyanocyclohexyl)(methyl)carbamoyl]methoxy}benzamide](/img/structure/B2553339.png)
![1-methyl-3-octyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2553340.png)

![2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2553342.png)